molecular formula C12H19ClN2O2S B2375096 1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride CAS No. 1172964-57-6

1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2375096
CAS No.: 1172964-57-6
M. Wt: 290.81
InChI Key: NJLNJYUZIITBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2S and a molecular weight of 290.81 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of the sulfonyl group and the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-10-3-4-12(11(2)9-10)17(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLNJYUZIITBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.